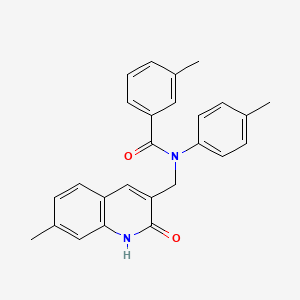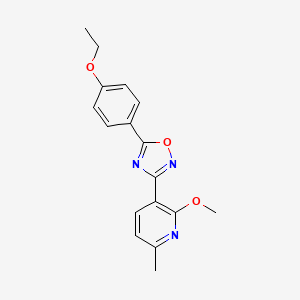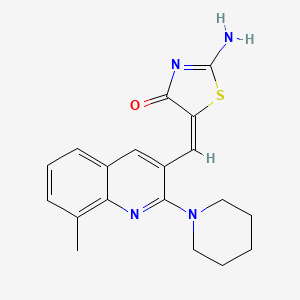![molecular formula C19H24N4O B7717726 N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7717726.png)
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide, also known as IQ-1S, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IQ-1S is a selective inhibitor of Wnt/β-catenin signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and embryonic development.
作用機序
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide selectively inhibits the interaction between β-catenin and T-cell factor/lymphoid enhancer factor (TCF/LEF), which is essential for the activation of Wnt/β-catenin signaling pathway. By blocking this interaction, this compound prevents the nuclear translocation of β-catenin and the subsequent activation of target genes, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer and regenerative medicine applications, this compound has been shown to have several other biochemical and physiological effects. For example, this compound has been reported to modulate the immune response by inhibiting the differentiation of Th17 cells and promoting the differentiation of Treg cells. Additionally, this compound has been demonstrated to improve cognitive function in animal models of Alzheimer's disease by reducing β-amyloid deposition and neuroinflammation.
実験室実験の利点と制限
One of the main advantages of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide is its selectivity for the Wnt/β-catenin signaling pathway, which allows for the specific modulation of this pathway without affecting other cellular processes. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for in vivo studies. However, one of the limitations of this compound is its stability, which can be affected by factors such as pH and temperature. Therefore, careful handling and storage of the compound are necessary to ensure its effectiveness in lab experiments.
将来の方向性
There are several future directions for the research of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide. One area of interest is the development of this compound analogs with improved stability and potency. Additionally, the potential applications of this compound in other diseases, such as inflammatory bowel disease and osteoporosis, are currently being investigated. Furthermore, the combination of this compound with other anticancer agents or regenerative medicine strategies could enhance its therapeutic efficacy. Overall, the continued research on this compound could lead to significant advancements in the fields of cancer and regenerative medicine.
合成法
The synthesis of N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide involves several steps, including the condensation of 8-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with isobutylamine, followed by the reaction with isobutyryl chloride. The final product is obtained after purification through column chromatography. The synthesis of this compound has been reported in several studies, and the purity and yield of the compound have been optimized through various methods.
科学的研究の応用
N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide has been extensively studied for its potential therapeutic applications, particularly in cancer and regenerative medicine. The Wnt/β-catenin signaling pathway is aberrantly activated in various cancers, leading to uncontrolled cell proliferation and tumor growth. This compound has been shown to inhibit this pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been demonstrated to enhance the differentiation of stem cells into specific cell types, such as neurons and cardiomyocytes, which could have significant implications for regenerative medicine.
特性
IUPAC Name |
2-methyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-11(2)10-23-18-15(17(22-23)21-19(24)12(3)4)9-14-8-6-7-13(5)16(14)20-18/h6-9,11-12H,10H2,1-5H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAJTJVUWAWOQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


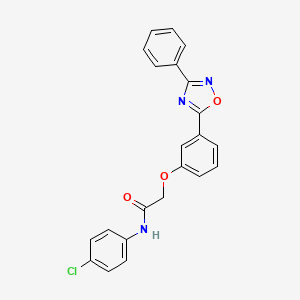

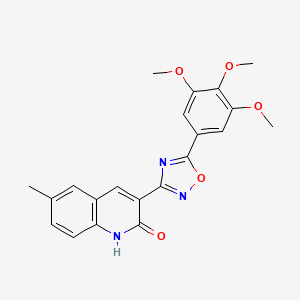

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(4-chlorobenzenesulfonyl)piperidine-3-carboxamide](/img/structure/B7717677.png)
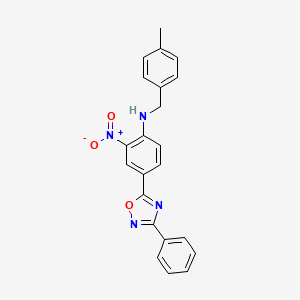
![1-benzoyl-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7717684.png)
![N-(3,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7717686.png)


